Allyl methyl sulfone
Overview
Description
Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It is characterized by the presence of an allyl group (CH₂=CHCH₂) and a sulfone group (SO₂). This compound is known for its versatility in organic synthesis and its applications in various scientific fields .
Mechanism of Action
Target of Action
Allyl methyl sulfone is an organosulfur compound Organosulfur compounds are known to interact with cellular thiols and certain cellular proteins in cancer cell lines .
Mode of Action
It’s known that organosulfur compounds can interact with cellular thiols as well as inhibit or activate certain cellular proteins in cancer cell lines . Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group .
Biochemical Pathways
The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . this compound might follow similar pathways.
Pharmacokinetics
A pharmacokinetic study of Diallyl disulfide (DADS), a related compound, demonstrated that in addition to allyl mercaptan (AM) and allyl methyl sulfoxide (AMSO), this compound (AMSO2) were detected as metabolites of DADS in various organs of rats . The transformation mechanism study indicated that Allyl methyl disulfide (AMDS) was firstly reduced to allyl mercaptan (AM) in rat erythrocytes, and then methylated to allyl methyl sulfide (AMS) by S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), and finally oxidized to AMSO and AMSO2 by liver microsomes .
Result of Action
Organosulfur compounds have been shown to have chemopreventive effects and to suppress the proliferation of tumor cells in vitro through the induction of apoptosis . The allium-derived compounds with mercapto-moiety, like S-allylmercaptocysteine (SAMC), have antiproliferative effects through the direct binding of their metabolite to redox-sensitive sites on enzymes or transcription factors inducing the blockage of cellular cycle and leading to the activation of pro-apoptotic-signalling pathway .
Action Environment
It’s known that this compound can be used as a solvent or an additive for electrochemical applications . This suggests that the compound’s action, efficacy, and stability might be influenced by the electrochemical environment.
Biochemical Analysis
Cellular Effects
Organosulfur compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Organosulfur compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Organosulfur compounds can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Organosulfur compounds have been shown to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
Organosulfur compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Organosulfur compounds can interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation
Subcellular Localization
Organosulfur compounds can be directed to specific compartments or organelles through various mechanisms, potentially affecting the compound’s activity or function . The specific subcellular localization of Allyl methyl sulfone is yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl methyl sulfone can be synthesized through several methods. One common approach involves the oxidation of allyl methyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Allyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to allyl methyl sulfide.
Substitution: The allyl group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Allyl methyl sulfide.
Substitution: Various allyl derivatives.
Scientific Research Applications
Allyl methyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used as a solvent and additive in electrochemical applications, such as in the production of lithium-ion batteries
Comparison with Similar Compounds
Allyl methyl sulfide: Similar in structure but lacks the sulfone group.
Dimethyl sulfone: Contains two methyl groups instead of an allyl group.
Allyl phenyl sulfone: Contains a phenyl group instead of a methyl group.
Uniqueness: Allyl methyl sulfone is unique due to the presence of both an allyl group and a sulfone group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-methylsulfonylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDMJYIAAXDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167315 | |
Record name | 3-(Methylsulphonyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16215-14-8 | |
Record name | 3-(Methylsulfonyl)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16215-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylsulphonyl)-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(Methylsulphonyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLSULFONYLPROP-1-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRG7826ENB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl methyl sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to garlic compounds in the human body after consumption?
A: Research shows that garlic's volatile compounds undergo significant biotransformation within the human body. Instead of being directly absorbed, these compounds are metabolized into several byproducts, including allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2). [, ] These metabolites have been detected in various bodily fluids like urine and breast milk. [, , ]
Q2: Is there a difference in the metabolic profile depending on how garlic is prepared?
A: Yes, the way garlic is prepared can influence the concentration of metabolites. Studies comparing roasted and cooked garlic showed that cooking led to a more significant reduction in metabolite concentrations compared to roasting. [] This suggests that different culinary processes can impact the bioavailability of these compounds.
Q3: How do these metabolites contribute to the characteristic garlic odor?
A: Interestingly, only allyl methyl sulfide (AMS) possesses the distinct garlic-like odor, while allyl methyl sulfoxide (AMSO) and this compound (AMSO2) are odorless. [, , ] Therefore, the characteristic garlic odor in bodily fluids after garlic consumption is attributed to the presence of AMS, not the parent compounds found in raw garlic.
Q4: How long does it take for these metabolites to appear in bodily fluids after garlic consumption?
A: Studies show that the excretion of these metabolites is time-dependent and varies between individuals. Generally, peak concentrations of AMS, AMSO, and AMSO2 in urine are observed approximately 1–2 hours after garlic ingestion. [] In breast milk, the maximum concentrations are typically observed within 3 hours. [] Notably, a second peak in metabolite concentration has been observed in urine around 6–8 hours post-ingestion in some individuals. []
Q5: What is the significance of detecting these metabolites in breast milk?
A: The presence of garlic-derived metabolites, specifically the odor-active AMS, in breast milk suggests a potential role in early flavor learning for infants. [, ] This exposure to diverse flavors through breast milk is thought to influence infants' later food preferences and acceptance.
Q6: What is known about the pharmacokinetics of allyl methyl disulfide (AMDS), another important garlic compound?
A: In rats, allyl methyl disulfide (AMDS) is metabolized primarily to allyl methyl sulfoxide (AMSO) and this compound (AMSO2) through a series of reduction, methylation, and oxidation reactions. [] These findings highlight the complex metabolic pathways of garlic compounds and the potential for active metabolites to contribute to physiological effects.
Q7: What analytical techniques are used to study these garlic-derived metabolites?
A: Researchers utilize various analytical methods to identify and quantify these compounds, including gas chromatography-mass spectrometry/olfactometry (GC-MS/O) and two-dimensional high-resolution gas chromatography-mass spectrometry/olfactometry (HRGC-GC-MS/O). [, , , ] These techniques allow for the separation, identification, and quantification of volatile compounds even at trace levels in complex biological samples.
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